Cas no 1569560-03-7 (4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid)

4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid is a fluorinated aromatic compound featuring a benzoic acid core functionalized with a phenoxyacetylaminomethyl group. Its structure incorporates two fluorine atoms at the 2- and 4-positions of the phenoxy ring, enhancing its electronic and steric properties for targeted applications. This compound is valued for its potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules with improved metabolic stability and binding affinity. The carboxylic acid moiety allows for further derivatization, facilitating its use in coupling reactions or as a building block for more complex structures. Its precise functional group arrangement makes it suitable for research in medicinal chemistry and drug discovery.
4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid structure
1569560-03-7 structure
Product name:4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid
CAS No:1569560-03-7
MF:C16H13F2NO4
MW:321.27553153038
CID:5578744

4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-[[[2-(2,4-difluorophenoxy)acetyl]amino]methyl]-
    • 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid
    • Inchi: 1S/C16H13F2NO4/c17-12-5-6-14(13(18)7-12)23-9-15(20)19-8-10-1-3-11(4-2-10)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)
    • InChI Key: HMBCEHIUCYFRIO-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(CNC(COC2=CC=C(F)C=C2F)=O)C=C1

Experimental Properties

  • Density: 1.372±0.06 g/cm3(Predicted)
  • Boiling Point: 591.1±50.0 °C(Predicted)
  • pka: 4.19±0.10(Predicted)

4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D462523-2.5g
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid
1569560-03-7
2.5g
$ 1200.00 2023-09-07
TRC
D462523-1g
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid
1569560-03-7
1g
$ 510.00 2022-06-05
TRC
D462523-2500mg
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid
1569560-03-7
2500mg
$ 1590.00 2023-04-14
TRC
D462523-250mg
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid
1569560-03-7
250mg
$ 167.00 2023-04-14
TRC
D462523-1000mg
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid
1569560-03-7
1g
$ 620.00 2023-04-14

Additional information on 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid

Comprehensive Overview of 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid (CAS No. 1569560-03-7)

4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid (CAS No. 1569560-03-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, plays a pivotal role in the development of novel therapeutic agents. Its benzoic acid derivative nature, combined with the difluorophenoxy moiety, makes it a valuable intermediate in drug synthesis. Researchers are particularly interested in its potential applications due to its bioactive properties and selective binding affinity.

The compound's chemical stability and solubility profile have been extensively studied, making it a candidate for various drug delivery systems. In recent years, the demand for fluorinated compounds like 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend in precision medicine and targeted therapy, where such compounds are leveraged to minimize off-target effects.

One of the most frequently searched questions about this compound revolves around its synthetic pathway. The synthesis of 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid typically involves multi-step organic reactions, including amide coupling and ester hydrolysis. Researchers often explore green chemistry approaches to optimize its production, reducing environmental impact. This aligns with the broader industry focus on sustainable synthesis and eco-friendly pharmaceuticals.

Another hot topic is the compound's potential role in cancer research. Preliminary studies suggest that 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid may interact with specific enzyme inhibitors, making it a candidate for kinase-targeted therapies. This has sparked interest in its structure-activity relationship (SAR), with researchers aiming to modify its scaffold for improved efficacy. The compound's fluorine atoms are particularly noteworthy, as they often enhance binding affinity and lipophilicity.

From a regulatory perspective, 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid is not classified as a hazardous material, which simplifies its handling in laboratory settings. However, proper safety protocols must still be followed, given its organic solvent compatibility. This aspect is crucial for industrial-scale production, where process optimization and quality control are paramount.

The compound's analytical characterization is another area of interest. Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to ensure purity and identity. These methods are essential for meeting pharmaceutical standards and regulatory compliance. Additionally, the rise of AI-driven drug discovery has led to increased computational modeling of compounds like 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid, accelerating the identification of potential applications.

In summary, 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid (CAS No. 1569560-03-7) represents a promising frontier in medicinal chemistry. Its unique properties and versatile applications make it a subject of ongoing research, particularly in the context of personalized medicine and sustainable drug development. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative therapeutics.

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